molecular formula C20H19ClN2O6S2 B3539787 N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3539787
M. Wt: 483.0 g/mol
InChI Key: BBCCLDKNSONTJN-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, primarily as antibiotics .


Molecular Structure Analysis

The molecular structure of sulfonamides generally consists of a benzene ring bonded to a sulfonyl group, which is in turn bonded to an amine group. The presence of the sulfonyl and amine groups is what gives these compounds their characteristic properties .


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions. The specific reactions that a given sulfonamide can undergo depend on its exact structure .


Physical and Chemical Properties Analysis

Sulfonamides are generally solid at room temperature, and many are soluble in water. They are stable under normal temperatures and pressures .

Mechanism of Action

In the context of their use as antibiotics, sulfonamides work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the bacteria to survive and reproduce .

Safety and Hazards

Sulfonamides are generally safe for human use, but they can cause allergic reactions in some people. They should be handled with care to avoid exposure .

Future Directions

Research into sulfonamides is ongoing, with scientists exploring their potential uses in various areas of medicine. This includes the development of new sulfonamide-based drugs, as well as the study of their potential role in treating various diseases .

Properties

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S2/c1-28-19-11-10-18(13-20(19)29-2)31(26,27)22-15-6-8-17(9-7-15)30(24,25)23-16-5-3-4-14(21)12-16/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCCLDKNSONTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide
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N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide
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N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide
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N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide
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N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide
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N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide

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